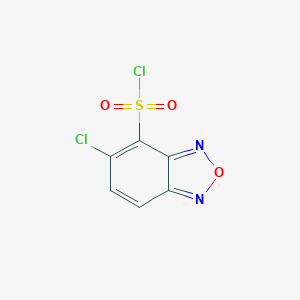

5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O3S/c7-3-1-2-4-5(10-13-9-4)6(3)14(8,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBZICACMDZKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381360 | |

| Record name | 5-chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-78-8 | |

| Record name | 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175203-78-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Step 1: Sulfonation

Conditions :

-

Reagents : Fuming sulfuric acid (20% SO₃) at 80°C for 4 hours.

-

Intermediate : 5-Chloro-2,1,3-benzoxadiazole-4-sulfonic acid.

Step 2: Chlorination

Conditions :

-

Reagents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in benzene under reflux.

-

Temperature : 70–80°C for 2–3 hours.

Key Data :

Diazotization and Sulfur Dioxide/Chlorine Reaction

A modified route from benzothiazole sulfonyl chloride synthesis employs diazotization to introduce sulfonic acid groups:

Procedure :

-

Diazotization : 5-Chloro-2,1,3-benzoxadiazole-4-amine is treated with NaNO₂ and HCl at 0–5°C.

-

Sulfonation : The diazonium salt reacts with SO₂ in the presence of CuSO₄.

-

Chlorination : Cl₂ gas is introduced at 45–50°C to yield the sulfonyl chloride.

Key Data :

-

Critical Parameters :

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Chlorosulfonation | 68–70% | 12–14 hours | High | Moderate |

| Sequential S/C | 65–70% | 6–8 hours | Moderate | High |

| Diazotization | 62–66% | 10–12 hours | Low | Low |

Trade-offs : Direct chlorosulfonation offers simplicity but requires costly ClSO₃H. Sequential methods balance cost and yield but involve multi-step purification.

Experimental Data and Optimization

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Electrophilic Substitution: The benzoxadiazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atoms.

Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are often used to dissolve the compound and facilitate reactions.

Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to catalyze electrophilic substitution reactions.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

Fluorescent Labeling

5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride is predominantly used as a fluorescent probe in biochemical assays. Its ability to absorb and emit light at specific wavelengths makes it ideal for:

- Labeling Proteins and Nucleic Acids : This compound facilitates the visualization of biomolecules in cellular studies.

Case Study: Protein Labeling

In a study examining protein interactions, researchers utilized this compound to label specific proteins within cells. The fluorescent signal allowed for real-time tracking of protein dynamics, demonstrating its effectiveness in cellular imaging applications .

Bioconjugation

The sulfonyl chloride group of this compound is highly reactive towards nucleophiles such as amines and thiols. This reactivity enables its use in:

- Conjugation of Biomolecules : It is employed to link various biomolecules for imaging and diagnostic purposes.

Application Example

In diagnostic assays, the compound was used to conjugate antibodies with fluorescent labels, enhancing the sensitivity of detection methods for specific pathogens .

Photochemical Reactions

The compound's ability to participate in photochemical reactions makes it valuable for:

- Studying Light Absorption and Emission : Its unique structure allows it to be used in photochemical studies to understand light-matter interactions.

Research Insight

Recent investigations into the photophysical properties of this compound revealed that it can serve as a model system for studying excited-state dynamics in organic materials .

Material Science

In material science, this compound is utilized in the synthesis of advanced materials with specific optical properties. Its incorporation into polymers has been studied for:

- Creating Fluorescent Materials : These materials can be applied in sensors and optoelectronic devices.

Data Table: Optical Properties of Synthesized Materials

| Material Type | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| Polymer A | 520 | 75 |

| Polymer B | 550 | 68 |

| Composite C | 600 | 82 |

Synthetic Chemistry

The synthesis of derivatives using this compound has been explored extensively. It serves as a precursor for various compounds used in medicinal chemistry.

Synthesis Pathway Example

The compound can undergo nucleophilic substitution reactions to form sulfonamide derivatives that exhibit biological activity against cancer cell lines .

Wirkmechanismus

The mechanism of action of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, reacting with nucleophilic groups such as amines and thiols. This reactivity is exploited in bioconjugation and labeling applications. The benzoxadiazole moiety contributes to the compound’s fluorescent properties, making it useful in imaging and diagnostic techniques .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data

- Fluorophore Conjugation : this compound was used to synthesize fluorescent dyes for click chemistry-based screens, demonstrating superior photostability compared to thiophene-based analogs .

- Thermal Stability : Differential scanning calorimetry (DSC) of benzoxadiazole sulfonyl chlorides reveals decomposition temperatures above 150°C, consistent with their use in high-temperature reactions .

Biologische Aktivität

5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (CBDSC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chloro substituent on the benzoxadiazole ring and a sulfonyl chloride functional group. This structure contributes to its reactivity and biological interactions.

1. Antimicrobial Activity

CBDSC has demonstrated significant antimicrobial properties against various bacterial strains. In a study assessing its antibacterial efficacy, compounds derived from similar structures exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other tested strains .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other Strains Tested | Weak to Moderate |

2. Anti-inflammatory Effects

Research indicates that derivatives of benzoxadiazole compounds, including CBDSC, possess anti-inflammatory properties comparable to known glucocorticoids but with reduced side effects. This potential was highlighted in studies where certain derivatives showed significant inhibition of inflammatory pathways .

3. Anticancer Properties

CBDSC and its derivatives have been investigated for their anticancer activities. A notable finding was the antiproliferative effect against breast adenocarcinoma cells (MCF-7) under hypoxic conditions. The structural modifications in the benzoxadiazole framework were linked to enhanced cytotoxicity against cancer cells .

Case Study: Anticancer Activity

A study focused on the anticancer effects of quinoxaline derivatives demonstrated that compounds with similar structural motifs to CBDSC showed high selectivity against cancer cell lines. The findings suggested that these compounds could inhibit key signaling pathways involved in tumor growth .

Case Study: Antimicrobial Efficacy

In another study investigating the antimicrobial properties of benzoxadiazole derivatives, several compounds were synthesized and tested for their ability to inhibit bacterial growth. The results indicated that specific modifications in the sulfonyl group enhanced antibacterial activity against resistant strains .

The biological activity of CBDSC can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Compounds similar to CBDSC have been shown to inhibit enzymes such as acetylcholinesterase and urease, which are crucial for bacterial survival and proliferation .

- Receptor Interaction : The presence of halogen substituents (like chlorine) enhances the binding affinity of these compounds to specific receptors involved in inflammation and cancer progression .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic substitution patterns and sulfonyl group presence .

- FTIR : Peaks at 1360–1380 cm⁻¹ (S=O asymmetric stretch) and 1160–1180 cm⁻¹ (S=O symmetric stretch) .

- Mass Spectrometry : High-resolution MS to verify molecular ions (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .

What mechanistic insights are critical when studying the reactivity of this sulfonyl chloride with nucleophiles?

Advanced

The sulfonyl chloride group undergoes nucleophilic substitution (SN2) with amines, alcohols, or thiols. Key considerations:

- Intermediate Trapping : Use of radical scavengers or isotopic labeling to identify transient species.

- Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants and activation energy .

- Computational Modeling : Density Functional Theory (DFT) to predict transition states and regioselectivity .

What safety precautions are necessary when working with this compound in laboratory settings?

Q. Basic

- GHS Hazards : Corrosive (Skin Category 1B, Eye Damage Category 1) .

- Emergency Measures : Immediate flushing with water for skin/eye contact; use calcium gluconate gel for acid burns.

- Ventilation : Local exhaust ventilation to prevent inhalation of vapors .

How can computational chemistry aid in predicting the reactivity or stability of derivatives synthesized from this compound?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in biological systems.

- Docking Studies : Screen derivatives for binding affinity to target proteins (e.g., antitumor targets) .

- Reactivity Descriptors : Fukui indices or electrophilicity scores to identify reactive sites for functionalization .

What experimental design considerations are critical for evaluating the biological activity of benzoxadiazole-sulfonyl chloride derivatives?

Q. Advanced

- Cell Line Selection : Use diverse cancer cell lines (e.g., NCI-60 panel) to assess specificity and potency .

- Control Compounds : Include known sulfonamide drugs (e.g., acetazolamide) for activity benchmarking.

- Metabolic Stability : Incubate derivatives with liver microsomes to predict pharmacokinetic profiles .

How can researchers address discrepancies in antitumor activity data across different derivatives of this compound?

Q. Advanced

- Structure-Activity Relationship (SAR) Analysis : Correlate substituent electronic effects (Hammett σ values) with IC₅₀ data .

- Proteomics : Identify protein targets via affinity chromatography or pull-down assays.

- Data Normalization : Adjust for variations in cell viability assays (e.g., MTT vs. ATP-based methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.